molecular formula C16H19NO2 B1610526 (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol CAS No. 203309-99-3

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol

Cat. No.: B1610526
CAS No.: 203309-99-3
M. Wt: 257.33 g/mol
InChI Key: SQKDNRNNDKUKAB-HNNXBMFYSA-N
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Description

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzylamino group and a phenoxy group attached to a propanol backbone. The stereochemistry of the compound, indicated by the (S)-(-) prefix, plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and phenoxypropanol.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or chiral catalysts are often employed to achieve the desired stereochemistry.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The temperature and pressure conditions are optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN3).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include:

    Oxidation: Benzylidene derivatives.

    Reduction: Benzyl alcohols and amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-Benzylamino-3-phenoxy-2-propanol: The enantiomer of the compound with different stereochemistry.

    1-Benzylamino-3-phenoxy-2-propanol: The racemic mixture containing both (S)- and ®-enantiomers.

Uniqueness

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness is crucial for its selective interactions in biological systems and its applications in asymmetric synthesis.

Properties

IUPAC Name

(2S)-1-(benzylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDNRNNDKUKAB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480726
Record name (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203309-99-3
Record name (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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